molecular formula C39H42FN5O B1244574 1-benzyl-3-(2-(4-(1-(4-fluorobenzyl)-1H-benzimidazol-2-yl-amino)piperidin-1-yl)ethyl)-3-(phenylmethyl)-2-oxopyrrolidine

1-benzyl-3-(2-(4-(1-(4-fluorobenzyl)-1H-benzimidazol-2-yl-amino)piperidin-1-yl)ethyl)-3-(phenylmethyl)-2-oxopyrrolidine

Cat. No.: B1244574
M. Wt: 615.8 g/mol
InChI Key: NZXWOMPUALUCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-(2-(4-(1-(4-fluorobenzyl)-1H-benzimidazol-2-yl-amino)piperidin-1-yl)ethyl)-3-(phenylmethyl)-2-oxopyrrolidine, also known as this compound, is a useful research compound. Its molecular formula is C39H42FN5O and its molecular weight is 615.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C39H42FN5O

Molecular Weight

615.8 g/mol

IUPAC Name

1,3-dibenzyl-3-[2-[4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidin-1-yl]ethyl]pyrrolidin-2-one

InChI

InChI=1S/C39H42FN5O/c40-33-17-15-32(16-18-33)29-45-36-14-8-7-13-35(36)42-38(45)41-34-19-23-43(24-20-34)25-21-39(27-30-9-3-1-4-10-30)22-26-44(37(39)46)28-31-11-5-2-6-12-31/h1-18,34H,19-29H2,(H,41,42)

InChI Key

NZXWOMPUALUCFY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)CCC5(CCN(C5=O)CC6=CC=CC=C6)CC7=CC=CC=C7

Synonyms

BI-K0058
BIK0058

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Combine 1-benzyl-3-(phenylmethyl)-3-(2-methanesulfonyloxyethyl)-2-oxopyrrolidine (0.99 g, 2.57 mmol), (1-(4-fluorobenzyl)-1H-benzimidazol-2-yl)(piperidin-4-yl)amine (0.80 g, 2.57 mmol), and N,N-diisopropylethylamine (0.73 g, 5.65 mmol) in acetonitrile (37 mL). Heat to reflux. After 12 hours, cool and partition the reaction mixture between dichloromethane and water. Separate the layers and extract the organic layer with brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo to obtain a residue. Chromatograph the residue on a short column of silica gel eluting with 2% triethylamine/10% methanol/ethyl acetate to give a residue. Partition the residue between dichloromethane and brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo to give the title compound: Rf=0.22 (silica gel, 2% triethylamine/10% methanol/ethyl acetate).
Name
1-benzyl-3-(phenylmethyl)-3-(2-methanesulfonyloxyethyl)-2-oxopyrrolidine
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
0.73 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
37 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Prepare by the method of Example 2.6 using 1-benzyl-3-(phenylmethyl)-3-(2-methanesulfonyloxyethyl)-2-oxopyrrolidine (0.99 g, 2.6 mmol) and (1-(4-fluorobenzyl)-1H-benzimidazol-2-yl)(piperidin-4-yl)amine (0.80 g, 2.6 mmol) to give the title compound: Rf=0.22 (silica gel, 5% methanol/ethyl acetate/2% triethylamine).
Name
1-benzyl-3-(phenylmethyl)-3-(2-methanesulfonyloxyethyl)-2-oxopyrrolidine
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One

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